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Compound of Interest

Compound Name: 6-(Azepan-2-yl)quinoline

CAS No.: 904816-03-1

Cat. No.: B1284480 Get Quote

Technical Guide: 6-(Azepan-2-yl)quinoline
Function: CNS-Penetrant Scaffold | Target: 5-HT2C Receptor | Class: Quinoline-Azepane

Physicochemical Profile & Molecular Properties
The 6-(azepan-2-yl)quinoline scaffold exhibits properties characteristic of "CNS-likeness,"

balancing lipophilicity with basicity to ensure blood-brain barrier (BBB) penetration.

Calculated Properties Table

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1284480?utm_src=pdf-interest
https://www.benchchem.com/product/b1284480?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1284480?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value (Est.) Significance

Molecular Formula C₁₅H₁₈N₂ Core stoichiometry

Molecular Weight 226.32 g/mol
Optimal for CNS penetration

(<450 Da)

cLogP 2.8 – 3.2
Moderate lipophilicity; ideal for

BBB transport

pKa (Azepane N) ~10.5
Highly basic; exists as cation

at physiological pH

pKa (Quinoline N) ~4.9
Weakly basic; remains

unprotonated at pH 7.4

TPSA ~25 Å²

Low polar surface area,

facilitating membrane

permeability

H-Bond Donors 1 (Azepane NH)
Critical for receptor aspartate

anchoring

Structural Logic
Quinoline Core: Acts as a rigid, lipophilic anchor that interacts with hydrophobic pockets

(e.g., Val/Phe residues) in the receptor binding site. It replaces the naphthalene or benzene

rings found in other serotonin ligands.

Azepan-2-yl Moiety: The seven-membered ring provides conformational flexibility distinct

from piperidines. The secondary amine is the essential pharmacophore, forming a salt bridge

with the conserved Asp3.32 residue in aminergic GPCRs.

Synthetic Methodology
The synthesis of 6-(Azepan-2-yl)quinoline requires forming a C(sp²)–C(sp³) bond between the

aromatic quinoline and the saturated azepane. The most robust protocol utilizes a Suzuki-

Miyaura Cross-Coupling approach, followed by deprotection.
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Disconnection: C6–C2' bond.

Synthons: 6-Bromoquinoline (Electrophile) + Boc-protected Azepan-2-yl boronic acid

(Nucleophile).

Step-by-Step Protocol
Step 1: Preparation of the Organoboron Species

Reagents:N-Boc-azepane, sec-Butyllithium (1.4 M), Trimethyl borate.

Procedure:

Cool a solution of N-Boc-azepane in anhydrous THF to -78°C under argon.

Add sec-BuLi dropwise to selectively lithiate the α-position (C2).

Stir for 1 hour, then quench with trimethyl borate.

Hydrolyze with aqueous NH₄Cl to yield 1-(tert-butoxycarbonyl)azepan-2-ylboronic acid.

Step 2: Palladium-Catalyzed Cross-Coupling

Reagents: 6-Bromoquinoline, Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (3 eq), 1,4-Dioxane/Water (4:1).

Procedure:

Combine 6-bromoquinoline and the boronic acid intermediate in the solvent mixture.

Degas with argon for 15 minutes.

Add the catalyst and base.

Heat to 90°C for 12 hours.

Purification: Silica gel chromatography (Hexane/EtOAc) yields the Boc-protected

intermediate.

Step 3: Deprotection (Salt Formation)
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Reagents: 4M HCl in Dioxane or TFA/DCM.

Procedure:

Dissolve the intermediate in DCM.

Add acid at 0°C and stir at room temperature for 2 hours.

Concentrate in vacuo.

Final Form: Isolate as the dihydrochloride salt for stability.

Synthetic Workflow Diagram
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Caption: Figure 1. Convergent synthetic route utilizing lithiation-borylation and Suzuki cross-

coupling to install the chiral azepane ring onto the quinoline core.

Pharmacological Mechanism: 5-HT2C Agonism
The 6-(azepan-2-yl)quinoline scaffold is designed to selectively activate the 5-HT2C receptor,

a Gq-coupled GPCR involved in satiety signaling.

Mechanism of Action[3]
Binding: The protonated azepane nitrogen binds to Asp134 (3.32) in the receptor's

transmembrane domain. The quinoline ring engages in pi-pi stacking with Phe328 (6.52).

Activation: Ligand binding stabilizes the active conformation of the receptor, facilitating Gαq

protein coupling.
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Cascade: Activation of Phospholipase C (PLC) leads to the hydrolysis of PIP2 into IP3 and

Diacylglycerol (DAG).

Outcome: IP3 triggers intracellular Ca²⁺ release, activating POMC neurons in the

hypothalamus to suppress appetite.

Selectivity Challenge (5-HT2C vs. 5-HT2B)
A critical safety parameter for this scaffold is avoiding 5-HT2B activation, which is linked to

cardiac valvulopathy.

Optimization: Substituents on the quinoline ring (e.g., at position 2 or 3) are often used to

clash with the slightly smaller binding pocket of 5-HT2B, enhancing 2C selectivity.

Signaling Pathway Diagram
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Caption: Figure 2.[1] Gq-mediated signaling cascade initiated by 6-(azepan-2-yl)quinoline
binding to the 5-HT2C receptor.
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Safety & Toxicology Considerations
Researchers must handle this compound as a potent bioactive agent.

hERG Inhibition: Quinoline derivatives carry a risk of blocking hERG potassium channels

(QT prolongation). In vitro patch-clamp assays are mandatory.

CYP450 Interaction: The quinoline nitrogen can coordinate with heme iron in CYP enzymes

(e.g., CYP2D6), potentially causing drug-drug interactions.

Handling: Use standard PPE. The free base is likely an irritant; the HCl salt is a hygroscopic

solid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://iipseries.org/assets/docupload/rsl2024BF870A8E402C39B.pdf
https://pdf.benchchem.com/89/Quinoline_Derivatives_A_Comprehensive_Technical_Guide_for_Medicinal_Chemistry.pdf
https://pubmed.ncbi.nlm.nih.gov/27381086/
https://pubmed.ncbi.nlm.nih.gov/27381086/
https://pubmed.ncbi.nlm.nih.gov/27864071/
https://pubmed.ncbi.nlm.nih.gov/27864071/
https://pubmed.ncbi.nlm.nih.gov/38273027/
https://pubmed.ncbi.nlm.nih.gov/38273027/
https://www.benchchem.com/product/b1284480#6-azepan-2-yl-quinoline-basic-properties
https://www.benchchem.com/product/b1284480#6-azepan-2-yl-quinoline-basic-properties
https://www.benchchem.com/product/b1284480#6-azepan-2-yl-quinoline-basic-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1284480?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1284480?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

